An In-Depth Technical Guide to 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone (2-ATHBI/THI)
An In-Depth Technical Guide to 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone (2-ATHBI/THI)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone, a molecule of significant interest in immunological research. Commonly known by its synonyms, 2-Acetyl-4(5)-tetrahydroxybutylimidazole (2-ATHBI) or THI, this compound has been identified as a potent in vivo inhibitor of sphingosine-1-phosphate (S1P) lyase. Its ability to modulate lymphocyte trafficking by disrupting S1P gradients has positioned it as a valuable tool for studying immune responses and as a potential lead for the development of novel immunomodulatory therapeutics. This document details its physicochemical characteristics, biological activity, and provides insights into relevant experimental protocols.
Core Properties and Identifiers
1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone is a heterocyclic compound that has been identified as a component of some caramel food colorings.[1] Its structure features an acetylated imidazole ring substituted with a tetrahydroxybutyl chain.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]ethanone[2] |
| Synonyms | 2-Acetyl-4(5)-tetrahydroxybutylimidazole, 2-ATHBI, THI[2][3] |
| CAS Number | 94944-70-4[2] |
| PubChem CID | 108037[2] |
| Molecular Formula | C₉H₁₄N₂O₅[2] |
| Molecular Weight | 230.22 g/mol [2] |
| Canonical SMILES | CC(=O)C1=NC=C(N1)--INVALID-LINK--O)O">C@HO[2] |
| InChI Key | CQSIXFHVGKMLGQ-BWZBUEFSSA-N[2] |
Physicochemical Properties
| Property | Value | Source |
| Melting Point | ~230 °C (decomposes) | [4] |
| Boiling Point | 613.5 °C (Predicted) | [4] |
| Density | 1.536 g/cm³ (Predicted) | [4] |
| XLogP3 | -2.7 | [2] |
| Solubility | DMSO: 2 mg/mL, PBS (pH 7.2): 0.15 mg/mL | [3] |
Biological Activity and Mechanism of Action
The primary biological activity of 2-ATHBI is the in vivo inhibition of sphingosine-1-phosphate (S1P) lyase.[1][3] S1P lyase is a critical enzyme in the sphingolipid metabolic pathway, responsible for the irreversible degradation of S1P. S1P plays a crucial role as a signaling molecule, particularly in the regulation of lymphocyte trafficking.
The egress of lymphocytes from secondary lymphoid organs, such as the lymph nodes and spleen, is dependent on an S1P gradient, with higher concentrations of S1P in the blood and lymph compared to the lymphoid tissues. By inhibiting S1P lyase within these tissues, 2-ATHBI disrupts this gradient, leading to the accumulation of S1P locally. This, in turn, prevents the egress of lymphocytes, resulting in their sequestration within the lymphoid organs and a subsequent reduction in circulating lymphocytes (lymphopenia).[3]
It is important to note that 2-ATHBI itself is a prodrug. In vivo, it is metabolized to a currently unidentified active metabolite, which is then phosphorylated to exert its inhibitory effect on S1P lyase.[3]
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of 2-ATHBI in modulating lymphocyte trafficking.
Caption: Mechanism of 2-ATHBI-induced lymphopenia.
Experimental Protocols
Synthesis and Purification of 2-ATHBI
Based on general organic synthesis principles for similar compounds, a plausible synthetic route could involve the reaction of a suitably protected tetrahydroxybutyl derivative with a precursor of the acetylated imidazole ring.
Purification: Purification of the final compound would likely involve standard techniques such as recrystallization or column chromatography. Given the polar nature of the molecule due to the multiple hydroxyl groups, a polar stationary phase and a polar eluent system would be appropriate for chromatographic purification.
The following diagram represents a generalized workflow for the synthesis and purification of 2-ATHBI.
Caption: Generalized workflow for 2-ATHBI synthesis.
In Vivo Inhibition of S1P Lyase in a Murine Model
This protocol describes a general method for assessing the in vivo S1P lyase inhibitory activity of 2-ATHBI in mice, based on methodologies reported in the literature.
Objective: To induce lymphopenia in mice through the administration of 2-ATHBI and to quantify the resulting changes in circulating lymphocyte counts.
Materials:
-
1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone (2-ATHBI/THI)
-
Vehicle (e.g., sterile Phosphate Buffered Saline (PBS) or drinking water)
-
Experimental mice (e.g., C57BL/6)
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
Flow cytometer and relevant antibodies for lymphocyte staining (e.g., anti-CD4, anti-CD8, anti-B220)
-
Complete Blood Count (CBC) analyzer
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Preparation of Dosing Solution: Dissolve 2-ATHBI in the chosen vehicle. A reported effective concentration is 50 µg/mL in drinking water for ad libitum administration.[3] Alternatively, for intraperitoneal injections, a concentration of 0.1 mg/kg has been used, dissolved in a suitable solvent like DMSO and then diluted in saline.
-
Administration:
-
Oral Administration: Provide the 2-ATHBI-containing drinking water to the treatment group of mice. The control group receives normal drinking water.
-
Intraperitoneal Injection: Administer the prepared 2-ATHBI solution to the treatment group via intraperitoneal injection. The control group receives a vehicle-only injection.
-
-
Blood Sampling: At predetermined time points (e.g., daily for several days), collect a small volume of blood from the tail vein or another appropriate site into EDTA-coated tubes.
-
Lymphocyte Quantification:
-
CBC Analysis: Perform a complete blood count to determine the total number of lymphocytes.
-
Flow Cytometry: For a more detailed analysis, stain the blood samples with fluorescently labeled antibodies against specific lymphocyte markers (e.g., CD4 for helper T cells, CD8 for cytotoxic T cells, B220 for B cells). Analyze the stained cells using a flow cytometer to quantify the different lymphocyte subpopulations.
-
-
Data Analysis: Compare the lymphocyte counts between the 2-ATHBI-treated group and the control group at each time point. A significant reduction in circulating lymphocytes in the treated group indicates successful in vivo inhibition of S1P lyase.
References
- 1. Treatment with THI, an inhibitor of sphingosine-1-phosphate lyase,... - CiteAb [citeab.com]
- 2. Inhibition of sphingosine-1-phosphate lyase rescues sphingosine kinase-1-knockout phenotype following murine cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
